Phenol, 4-amino-2,6-dimethyl-, hydrochloride

solubility formulation salt selection

This 4-amino-2,6-dimethylphenol hydrochloride salt (CAS 10486-48-3) is the preferred reagent for aqueous-phase synthesis and bioassay development. Unlike the oxidation-prone free base (CAS 15980-22-0), this crystalline solid dissolves readily in water and aqueous-organic mixtures, eliminating the need for co-solvents or surfactants. The precise 2,6-dimethyl substitution pattern is essential for anti-pyretic and anti-nociceptive activity; substitution with the inactive 3,5-dimethyl isomer will produce false-negative SAR results. Choose this specific salt for reliable chromophore development in dye synthesis and consistent medicinal chemistry outcomes.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 10486-48-3
Cat. No. B079217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-amino-2,6-dimethyl-, hydrochloride
CAS10486-48-3
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILES[H+].CC1=CC(=CC(=C1O)C)N.[Cl-]
InChIInChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,9H2,1-2H3;1H
InChIKeyXHBKRIQIHBKJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS 10486-48-3) – Key Procurement and Research Insights


Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS 10486-48-3) is the hydrochloride salt of 4-amino-2,6-dimethylphenol, a member of the ortho-dimethyl substituted aminophenol class [1]. This compound is characterized by a phenolic core with an amino group at the para position and two methyl groups at the ortho positions, presented as a solid crystalline salt to enhance water solubility and handling stability compared to its free base analog . It is primarily utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Why 4-Amino-2,6-Dimethylphenol Hydrochloride Cannot Be Directly Substituted by Its Free Base or Other Aminophenol Analogs


Substituting the hydrochloride salt (CAS 10486-48-3) with its free base (CAS 15980-22-0) or other aminophenol analogs without rigorous validation is technically unsound due to fundamental differences in solubility, stability, and biological activity. The hydrochloride form is engineered for enhanced aqueous solubility and stability under ambient storage , whereas the free base is known to be unstable at room temperature and prone to oxidation . Furthermore, specific structural features, namely the precise 2,6-dimethyl substitution pattern, confer distinct biological and chemical reactivities. For example, a direct comparison with a close positional isomer (4-amino-3,5-dimethylphenol) revealed a stark contrast in pharmacological activity, where one compound was completely inactive [1]. Therefore, the choice of this specific hydrochloride salt is a critical experimental variable, not a trivial interchangeable reagent.

Quantitative Differentiation of Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS 10486-48-3) Against Key Comparators


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. the Free Base

The hydrochloride salt form (CAS 10486-48-3) provides a marked increase in aqueous solubility compared to its free base analog (4-amino-2,6-dimethylphenol, CAS 15980-22-0) . This is a class-level inference based on the well-established principle that converting a weakly basic amine to its hydrochloride salt significantly enhances water solubility. The free base is classified as having very low aqueous solubility, with a measured solubility of 3.81 mg/mL (0.0278 mol/L) in water . The salt formation disrupts crystal lattice energy and improves solvation, which is critical for applications requiring aqueous media.

solubility formulation salt selection

Improved Ambient Storage Stability vs. the Oxidation-Prone Free Base

The hydrochloride salt of 4-amino-2,6-dimethylphenol (CAS 10486-48-3) demonstrates superior stability under ambient conditions. Vendor documentation specifies storage at room temperature (RT) for the salt . In stark contrast, the free base form is reported to be unstable at room temperature and prone to oxidation, requiring storage at 2-8°C and protection from light and air to prevent degradation . This is a cross-study comparable observation based on standard storage conditions provided by chemical suppliers.

stability storage handling

Absence of Anti-Pyretic and Anti-Nociceptive Activity Compared to a 3,5-Dimethyl Isomer

A direct head-to-head comparison in a patent application reveals a stark difference in biological activity based on the methyl substitution pattern. The target compound (4-amino-2,6-dimethylphenol) and its hydrochloride salt were found to possess both anti-pyretic and anti-nociceptive (pain-relieving) activities [1]. In contrast, a closely related comparison compound, specifically 4-amino-3,5-dimethylphenol (Formula II), was demonstrated to be completely free of both anti-pyretic and anti-nociceptive activities under the same test conditions [1].

pharmacology SAR specificity

Defined Chemical Composition and Purity for Reproducible Synthesis

The hydrochloride salt is available as a well-defined, stoichiometric solid with a typical commercial purity of 95% , which is comparable to the free base's typical purity (95-96%) . However, the key differentiator lies in its physical form and composition. The salt is a crystalline solid that can be accurately weighed and handled, ensuring precise stoichiometry in reactions . In contrast, the free base is often described as a solid but is noted for its instability and tendency to degrade, which can introduce unknown impurities and compromise experimental reproducibility over time.

analytical chemistry quality control synthesis

Optimal Use Cases for Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS 10486-48-3) Based on Verified Differentiation


Aqueous-Phase Organic Synthesis and Bioconjugation

The enhanced water solubility of the hydrochloride salt makes it the preferred starting material for any synthesis or conjugation step that must be performed in aqueous or mixed aqueous-organic media . This is directly supported by evidence showing the low aqueous solubility of the free base . Using the salt eliminates the need for co-solvents or surfactants that might otherwise be required to dissolve the free base, simplifying reaction setup and workup.

Pharmacological Research on Analgesic and Anti-Pyretic Pathways

Given the direct evidence from patent literature that the 4-amino-2,6-dimethylphenol scaffold exhibits anti-pyretic and anti-nociceptive activity, while the 3,5-dimethyl isomer does not, this specific compound is a critical tool for studying these pathways . Researchers investigating structure-activity relationships (SAR) of aminophenols for pain and fever relief must use the correct 2,6-dimethyl isomer to observe the relevant biological effect. Substitution with an inactive isomer would lead to false-negative results.

Synthesis of Stable Chromophores and Dye Intermediates

The compound's ability to form stable chromophores upon oxidative coupling is a class-level inference applicable to many p-aminophenols . The hydrochloride salt offers the practical advantage of being a stable, easy-to-handle solid compared to the oxidation-prone free base . This makes it a more reliable and convenient starting material for synthesizing dyes and pigments, particularly for applications like hair colorants where consistent color development is crucial.

Development of Monoamine Oxidase (MAO) Inhibitors

The structural features of 4-amino-2,6-dimethylphenol align with the requirements for good antiradical and antioxidant activity . Furthermore, it is a close analog of compounds studied for MAO inhibition . The hydrochloride salt's stability and water solubility make it a superior scaffold for medicinal chemistry efforts aimed at developing novel MAO inhibitors, as it facilitates both in vitro assays (often in aqueous buffer) and the synthesis of derivative libraries.

Technical Documentation Hub

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